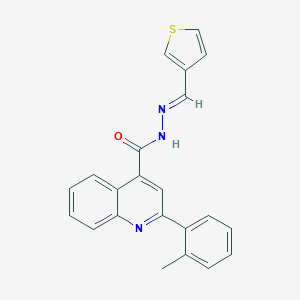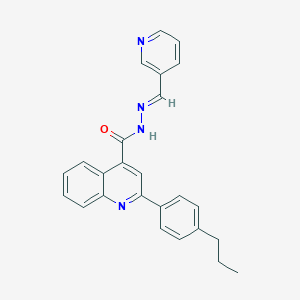
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a naphthyl group, a tetrahydrofuran ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyl intermediate: This could involve the functionalization of naphthalene to introduce the desired substituents.
Synthesis of the tetrahydrofuran intermediate: This step might involve the protection and deprotection of functional groups to achieve the desired tetrahydrofuran structure.
Coupling reactions: The final step would involve coupling the naphthyl and tetrahydrofuran intermediates with the thiophene carboxylate under specific conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: KMnO₄ (potassium permanganate), CrO₃ (chromium trioxide)
Reducing agents: LiAlH₄ (lithium aluminium hydride), NaBH₄ (sodium borohydride)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Ethyl 4-(2-naphthyl)-2-aminothiophene-3-carboxylate: Similar structure but lacks the tetrahydrofuran ring.
Ethyl 2-(2-naphthyl)-4-aminothiophene-3-carboxylate: Similar structure but with different positioning of functional groups.
Ethyl 4-(2-naphthyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of its naphthyl, tetrahydrofuran, and thiophene moieties, which confer specific chemical and physical properties. This uniqueness can make it particularly valuable in certain applications, such as in the design of novel pharmaceuticals or advanced materials.
特性
分子式 |
C22H21NO4S |
|---|---|
分子量 |
395.5g/mol |
IUPAC名 |
ethyl 4-naphthalen-2-yl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO4S/c1-2-26-22(25)19-17(16-10-9-14-6-3-4-7-15(14)12-16)13-28-21(19)23-20(24)18-8-5-11-27-18/h3-4,6-7,9-10,12-13,18H,2,5,8,11H2,1H3,(H,23,24) |
InChIキー |
ZHXNVSMORFYOHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCO4 |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B445874.png)
![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B445875.png)

![3-chloro-6-ethyl-N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1-benzothiophene-2-carbohydrazide](/img/structure/B445877.png)





![N-{4-[N-({2-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B445886.png)

![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445891.png)
![1-[(3-Chloro-6-fluoro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B445893.png)
